![molecular formula C16H12Cl2N2O4 B2705972 Di-p-chlorobenzyl Azodicarboxylate(DCAD) CAS No. 916320-82-6](/img/structure/B2705972.png)
Di-p-chlorobenzyl Azodicarboxylate(DCAD)
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Overview
Description
Di-p-chlorobenzyl Azodicarboxylate (DCAD) is a novel, stable, solid alternative to DEAD and DIAD for a variety of Mitsunobu couplings . It is used so frequently that oftentimes literature reviews, as well as its origins, are excluded from among the citations .
Synthesis Analysis
The gram-scale synthesis of pure, bench-stable solid DCAD is performed in two steps without resorting to chromatography . This novel reagent effects Mitsunobu couplings with yields comparable to DEAD or DIAD, while addressing several of the drawbacks frequently associated with these common reagents .Molecular Structure Analysis
The empirical formula of DCAD is C16H12Cl2N2O4 . It has a molecular weight of 367.18 .Chemical Reactions Analysis
DCAD is introduced as a novel, stable, solid alternative to DEAD and DIAD for a variety of Mitsunobu couplings . DCAD/Ph3P-mediated reactions in CH2Cl2 generate a readily separable hydrazine byproduct .Physical And Chemical Properties Analysis
DCAD is a solid with a melting point of 108-112 °C . Its SMILES string is O=C(/N=N\C(OCC1=CC=C(Cl)C=C1)=O)OCC2=CC=C(Cl)C=C2 .Scientific Research Applications
Mitsunobu Coupling Reactions
Di-p-chlorobenzyl Azodicarboxylate (DCAD) serves as a novel, solid alternative to DEAD (Diethyl Azodicarboxylate) and DIAD (Diisopropyl Azodicarboxylate) in Mitsunobu coupling reactions . The Mitsunobu coupling is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. DCAD, when combined with triphenylphosphine (Ph3P), facilitates the conversion of alcohols into various functional groups, such as esters, amides, and ethers. Notably, DCAD generates a readily separable hydrazine byproduct, which can be recycled.
Amino Thioesters via Guanidine-Catalyzed Reactions
DCAD participates in the preparation of amino thioesters through guanidine-catalyzed biomimetic enantioselective decarboxylative Mannich and amination reactions of malonic acid half thioesters . These reactions are valuable for constructing complex molecules with sulfur-containing functional groups.
Mechanism of Action
Safety and Hazards
Future Directions
Research continues to address various aspects of Mitsunobu chemistry as usage evolves with time . The goal is to develop a new solution-based reagent that offers the important feature of straightforward separation and recovery of the hydrazine byproduct . Such a reagent not only would facilitate purification of the desired product but also might encourage recycling of what would otherwise be regarded as chemical waste .
properties
IUPAC Name |
(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFGGABIJBWRMG-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/N=N/C(=O)OCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-chlorobenzyl Azodicarboxylate(DCAD) | |
CAS RN |
916320-82-6 |
Source
|
Record name | 916320-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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